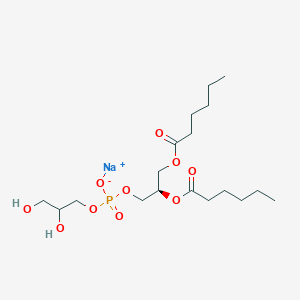

Sodium (2R)-2,3-bis(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate

Description

Propriétés

IUPAC Name |

sodium;[(2R)-2,3-di(hexanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35O10P.Na/c1-3-5-7-9-17(21)25-13-16(28-18(22)10-8-6-4-2)14-27-29(23,24)26-12-15(20)11-19;/h15-16,19-20H,3-14H2,1-2H3,(H,23,24);/q;+1/p-1/t15?,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXZWMWYOKBMMW-NPSJIHRQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677097 | |

| Record name | Sodium (2R)-2,3-bis(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322647-18-7 | |

| Record name | Sodium (2R)-2,3-bis(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Sodium (2R)-2,3-bis(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a phospholipid compound with significant biological activity. Its unique structure, characterized by a glycerol backbone esterified with hexanoic acid and a phosphate group, positions it as a valuable candidate in various biological and pharmaceutical applications.

Chemical Structure and Properties

The compound's molecular formula is , and its CAS number is 321883-53-8. The structural uniqueness of this compound allows it to interact effectively with biological membranes and cellular components.

| Property | Value |

|---|---|

| Molecular Weight | 340.4 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| Density | Not specified |

This compound exhibits its biological activity primarily through the following mechanisms:

- Cell Membrane Interaction : The hydrophobic hexanoyloxy chains facilitate insertion into lipid bilayers, enhancing membrane fluidity and permeability.

- Enzyme Modulation : The phosphate group can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

- Cell Signaling : It may modulate signaling pathways by interacting with specific receptors or proteins involved in cellular communication.

Biological Applications

- Drug Delivery Systems : This compound is explored for its potential in lipid-based drug delivery systems due to its ability to encapsulate hydrophobic drugs and enhance bioavailability.

- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

- Cellular Uptake : Research indicates that this compound can enhance the cellular uptake of certain therapeutics, improving their efficacy.

Case Study 1: Liposomal Formulations

A study investigated the use of this compound in liposomal formulations for targeted drug delivery. Results indicated that liposomes containing this compound improved the stability and release profile of encapsulated drugs compared to conventional formulations. The enhanced cellular uptake was attributed to the compound's ability to interact favorably with cell membranes.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of this compound on macrophage cells. The results demonstrated a significant reduction in pro-inflammatory cytokine production when treated with this compound, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds was conducted:

| Compound Name | Similarity |

|---|---|

| Sodium (2R)-3-(heptadecanoyloxy)-2-hydroxypropyl hydrogen phosphate | Similar glycerol backbone but different fatty acid chain length affecting membrane interaction. |

| Di(2-ethylhexyl)phosphoric acid | A phosphoric acid derivative with different applications primarily as a solvent extractor. |

Comparaison Avec Des Composés Similaires

Key Characteristics

- Acyl Chains: Short-chain hexanoyl (C6:0) groups confer higher aqueous solubility compared to long-chain analogs (e.g., C16 or C18) .

- Headgroup : The 2,3-dihydroxypropyl phosphate group introduces polarity and hydrogen-bonding capacity, influencing membrane interactions .

- Stereochemistry : The (2R) configuration ensures structural alignment with natural phospholipids, critical for biomimetic applications .

Table 1: Structural and Functional Comparison

Key Research Findings

Acyl Chain Length and Solubility Short-chain derivatives (e.g., hexanoyl, C6:0) exhibit ~10-fold higher aqueous solubility than long-chain analogs (e.g., hexadecanoyl, C16:0), enabling micelle formation rather than bilayer vesicles . Long-chain variants (C16:0 or C18:1) form stable liposomal membranes but require surfactants for dispersion .

Headgroup Charge and Membrane Interactions

- The 2,3-dihydroxypropyl phosphate headgroup confers a negative charge (similar to phosphatidic acid), promoting electrostatic interactions with cationic polymers or proteins .

- In contrast, trimethylammonioethyl headgroups (e.g., in cationic lipids) enable DNA complexation for gene delivery but may induce cytotoxicity .

Stereochemical Specificity

- The (2R) configuration mimics natural phospholipids, ensuring compatibility with lipid-processing enzymes (e.g., phospholipase A₂). Deuterated analogs (e.g., ) retain this specificity for tracer studies .

Functional Versatility Sodium salts of glycerophosphates are widely used in liposomal drug delivery due to tunable phase transition temperatures (−20°C for C6:0 vs. +55°C for C16:0) . Linoleoyl (C18:2) variants participate in signaling pathways, such as recruiting proteins to phosphorylated inositol derivatives .

Méthodes De Préparation

Table 1: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Catalyst/Base | Notes |

|---|---|---|---|---|

| Esterification | Glycerol + Hexanoic acid | 60–90 | H2SO4 or p-TsOH | Control to avoid over-esterification |

| Phosphorylation | Diester + POCl3 | 0–25 | Pyridine or triethylamine | Low temp start to control reactivity |

| Neutralization | Crude product + NaOH or NaHCO3 | Room temp | None | Converts phosphate to sodium salt |

| Purification | Chromatography/Crystallization | Ambient | None | Achieves product purity |

Industrial Production Considerations

In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and reproducibility. Automated control systems regulate temperature, pressure, and reagent feed rates precisely, minimizing batch-to-batch variability.

Continuous Flow Esterification and Phosphorylation:

Continuous flow technology allows for better heat management and reaction kinetics control, which is crucial for sensitive phosphorylation steps.Purification Scale-Up:

Industrial purification employs large-scale chromatographic columns or membrane filtration techniques to efficiently separate the product from impurities.Quality Control:

Analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC are routinely used to verify the structure and purity of the product.

Research Findings and Reaction Analysis

Reaction Efficiency:

Studies indicate that the esterification step achieves yields above 85% under optimized acidic conditions, while phosphorylation yields vary between 70–80%, depending on reagent purity and reaction time.Side Reactions:

Potential side reactions include hydrolysis of ester bonds under prolonged acidic or basic conditions and over-phosphorylation leading to polyphosphate formation. These are minimized by careful control of reaction parameters.Stability:

The sodium salt form of the phosphate ester demonstrates enhanced stability and solubility in aqueous media compared to the free acid form, facilitating downstream applications.

Comparative Analysis with Related Compounds

A comparison with similar phospholipid derivatives such as Sodium (2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate shows that the chain length and branching of the acyl groups influence reaction conditions, particularly temperature and reaction time during esterification.

| Feature | This compound | Sodium (2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate |

|---|---|---|

| Acyl Chain Length | C6 (hexanoyl) | C20 (3,7,11,15-tetramethylhexadecanoyl) |

| Esterification Temperature | 60–90 °C | 80–110 °C |

| Phosphorylation Reagents | POCl3, Pyridine | POCl3, Pyridine |

| Purification Techniques | Chromatography, Crystallization | Chromatography, Crystallization |

| Yield | ~75–85% overall | ~70–80% overall |

Q & A

Basic Research Questions

Synthesis Optimization Q: How can researchers optimize the synthesis of Sodium (2R)-2,3-bis(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate to achieve high enantiomeric purity? A: Key steps include solvent selection (e.g., C1-C5 monoalkylethers of C3-C10 alkylene-glycols to enhance reaction efficiency ), controlled acylation of the glycerol backbone, and chiral resolution via enzymatic or chromatographic methods. Monitoring reaction intermediates using HPLC with chiral columns ensures enantiomeric purity. Post-synthesis purification via recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) improves yield .

Structural Characterization Q: What spectroscopic techniques are recommended for confirming the stereochemistry and acyl chain arrangement? A: Nuclear Magnetic Resonance (NMR) is critical:

- ¹H/¹³C NMR : Assigns acyl chain positions (hexanoyl vs. dihydroxypropyl groups) and confirms regioselectivity.

- ³¹P NMR : Verifies phosphate ester linkage integrity.

- Polarimetry or Circular Dichroism (CD) : Validates the (2R)-configuration of the glycerol backbone . Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight and isotopic patterns .

Stability and Handling Protocols Q: What storage and handling protocols prevent degradation during lipid bilayer studies? A: Store under inert atmosphere (argon/nitrogen) at -20°C to minimize oxidation of unsaturated acyl chains . Avoid prolonged exposure to moisture or light. For lipid bilayer preparation, use degassed buffers and sonicate at controlled temperatures (e.g., 50–60°C) to maintain structural integrity .

Purity Assessment Q: Which chromatographic methods effectively assess purity and identify synthesis byproducts? A: Reverse-phase HPLC with UV detection (210–220 nm) resolves acyl chain variants. Thin-layer chromatography (TLC) on silica gel (chloroform/methanol/water, 65:25:4) identifies polar impurities. Quantify residual solvents via gas chromatography (GC) .

Advanced Research Questions

Isotopic Labeling for Metabolic Tracing Q: What considerations apply when using deuterated analogs (e.g., ~²H₃₁ hexadecanoyl) for metabolic studies? A: Ensure isotopic purity (>98%) via NMR or mass spectrometry to avoid interference in tracer experiments. Monitor metabolic incorporation using LC-MS/MS with selective ion monitoring (SIM) for deuterated fragments. Control for kinetic isotope effects in enzyme-mediated reactions .

Acyl Chain Length Effects on Membrane Interactions Q: How does hexanoyl chain length influence lipid bilayer incorporation compared to longer chains (e.g., oleoyl)? A: Shorter hexanoyl chains reduce hydrophobic interactions, lowering transition temperatures (Tm). Use differential scanning calorimetry (DSC) to compare Tm shifts in mixed lipid systems. Surface plasmon resonance (SPR) quantifies binding affinity to membrane receptors, showing reduced stability with shorter chains .

Resolving Solubility Discrepancies Q: How to address conflicting solubility data in polar vs. non-polar solvents? A: Solubility is pH-dependent due to the phosphate group’s ionization. Conduct solubility assays in buffered solutions (pH 4–8) using nephelometry. For non-polar solvents (e.g., chloroform), employ co-solvents like methanol (≤10%) to enhance dispersion without destabilizing vesicles .

Liposomal Drug Delivery Applications Q: What methods evaluate this compound’s efficacy in pH-sensitive liposomal formulations? A: Encapsulate fluorescent probes (e.g., calcein) and measure release kinetics at varying pH using fluorescence dequenching. Cryo-EM visualizes structural changes in liposomes under acidic conditions. Zeta potential measurements confirm surface charge modulation .

Thermal Behavior in Lipid Mixtures Q: What DSC parameters are critical for studying phase transitions? A: Monitor enthalpy (ΔH) and Tm during heating/cooling cycles (1–5°C/min). Pre-anneal samples at 4°C for 24 hours to ensure homogeneity. Compare heating scans to identify coexistence of gel and liquid-crystalline phases .

Safety and Regulatory Compliance Q: How to safely dispose of unused compound or byproducts? A: Neutralize phosphate esters with dilute NaOH (1 M) before incineration. Follow EPA guidelines for organic waste. Document disposal via chemical tracking systems and maintain SDS sheets for regulatory audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.